Benazepril Acyl-β-D-glucuronide

Glucuronide structural elucidation LC-HRMS method validation Phase II metabolite identification

Benazepril Acyl-β-D-glucuronide is the definitive reference standard for quantifying benazepril's Phase II metabolic clearance. Unlike generic parent drug or benazeprilat surrogates, this authenticated acyl glucuronide provides the +28.031 Da mass shift signature essential for differentiating acyl-, O-, and N-glucuronide conjugates in bioanalytical workflows. With ≥95% purity and batch-specific CoA, it ensures regulatory-grade accuracy for ANDA/DMF stability-indicating methods and human mass balance studies. Avoid analytical error from unstable surrogate standards—procure the authentic acyl glucuronide standard for precise urinary recovery quantification.

Molecular Formula C₃₀H₃₆N₂O₁₁
Molecular Weight 600.61
Cat. No. B1150746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril Acyl-β-D-glucuronide
Molecular FormulaC₃₀H₃₆N₂O₁₁
Molecular Weight600.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benazepril Acyl-β-D-glucuronide: Procuring the Definitive Phase II Metabolite Standard for ACE Inhibitor Disposition Studies


Benazepril Acyl-β-D-glucuronide (C30H36N2O11; MW 600.6) is a fully characterized acyl glucuronide conjugate formed via Phase II metabolism of the ACE inhibitor prodrug benazepril [1]. This compound serves as a critical analytical reference standard for quantifying the disposition, excretion balance, and metabolic fate of benazepril in both preclinical species and human subjects [2]. Distinct from the active metabolite benazeprilat, this acyl glucuronide represents a specific terminal clearance pathway that accounts for a measurable fraction of the administered dose recovered in urine [3].

Why Benazepril Acyl-β-D-glucuronide Cannot Be Substituted with Benazeprilat, O-Glucuronide Analogs, or the Parent Drug in Analytical Workflows


The procurement of a specific acyl glucuronide standard is non-negotiable in benazepril disposition studies because generic substitution with the parent drug, the active metabolite benazeprilat, or structurally distinct O-glucuronide analogs introduces quantifiable analytical error [1]. Method validation studies have demonstrated that nonspecific analytical methods yield significantly higher benazeprilat measurements compared to specific methods, with the discrepancy directly attributed to the presence of unstable glucuronides that hydrolyze or undergo acyl migration during sample processing [2]. Furthermore, chemical derivatization studies reveal that acyl glucuronides exhibit a distinct mass shift of +28.031 Da per derivatized carboxyl group—a signature that differs fundamentally from O-glucuronide behavior and cannot be resolved using a surrogate standard [3].

Benazepril Acyl-β-D-glucuronide: Quantitative Differentiation Evidence Against Closest Analogs


Chemical Derivatization Mass Shift Differentiation: Acyl- vs. O-Glucuronide Structural Confirmation

Chemical derivatization followed by LC-HRMS demonstrates that Benazepril Acyl-β-D-glucuronide exhibits a distinct mass shift of +28.031 Da per derivatized carboxyl group following thionyl chloride/ethanol treatment [1]. This mass shift signature differs fundamentally from O-glucuronide analogs (such as raloxifene O-glucuronide and silodosin O-glucuronide), which instead undergo hydroxyl silylation with a mass shift of +72.040 Da [2]. The method was successfully validated using commercial benazepril acyl-glucuronide as a reference standard alongside O-glucuronide comparators [3].

Glucuronide structural elucidation LC-HRMS method validation Phase II metabolite identification

Intramolecular Acyl Migration Reactivity: Distinguishing Benazepril Acyl-β-D-glucuronide from Stable Glucuronide Conjugates

Acyl glucuronides as a class undergo spontaneous intramolecular transacylation at physiological pH, rearranging from the 1-β-O-acyl starting material to a series of positional isomers (2-α, 2-β, 3-α, 3-β, 4-α, and 4-β) on a minute-to-hour time scale [1]. While compound-specific kinetic constants for Benazepril Acyl-β-D-glucuronide have not been published, class-level NMR kinetic studies using model drug acyl glucuronides (e.g., benzoic acid 1-O-acylglucuronide) demonstrate apparent first-order degradation with a half-life of 125 minutes in phosphate buffer at pH 7.4 and 37°C, with concurrent and sequential appearance of 2-, 3-, and 4-O-acyl positional isomers as both α- and β-anomers [2]. This intrinsic lability is recognized in supplier technical documentation stating the compound is 'very unstable in solution and will hydrolyze readily to give benazepril' .

Acyl migration kinetics Metabolite stability Bioanalytical method development

Urinary Excretion Quantification: Distinguishing Benazepril Acyl-β-D-glucuronide from Benazeprilat Glucuronide in Mass Balance Studies

In human mass balance studies, Benazepril Acyl-β-D-glucuronide and Benazeprilat Glucuronide represent distinct and separately quantifiable urinary metabolites [1]. Of an orally administered benazepril dose, approximately 4% is recovered in urine as benazepril glucuronide (the acyl-glucuronide conjugate of the parent prodrug), while 8% is recovered as benazeprilat glucuronide (the glucuronide conjugate of the active metabolite) [2]. This 2-fold difference in urinary recovery demonstrates that the two glucuronide conjugates are not interchangeable and require discrete analytical standards for accurate quantification in disposition studies [3].

Renal excretion Mass balance Metabolite profiling

Purity Specification and Analytical Characterization: Fully Characterized Reference Standard vs. Research-Grade Impurity Material

Commercially available Benazepril Acyl-β-D-glucuronide from established vendors is supplied as a fully characterized reference standard with documented purity specifications [1]. Representative analytical characterization includes identity confirmation by 1H-NMR (CD3OD) consistent with structure, mass spectrometry confirmation, and TLC purity assessment at 95% (SiO2; Dichloromethane:Methanol = 5:1; Rf = 0.30; visualized with UV and AMCS) . Alternative supplier specifications confirm ≥95% purity with molecular weight 600.6 and solubility in methanol (slightly soluble) .

Reference standard Certificate of Analysis Regulatory compliance

Benazepril Acyl-β-D-glucuronide: High-Value Procurement Scenarios in Pharmaceutical R&D and Bioanalysis


Regulatory-Compliant ANDA and DMF Submission Support: Impurity and Metabolite Reference Standard

This fully characterized acyl glucuronide standard supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by providing traceable reference material for benazepril impurity and metabolite profiling. The compound's documented purity (≥95%) and structural confirmation via 1H-NMR and MS enable compliance with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications during benazepril formulation development [1]. Unlike research-grade impurity materials, this reference standard is specifically manufactured and characterized for pharmaceutical QC workflows requiring batch-specific Certificates of Analysis .

LC-HRMS Method Development for Glucuronide Type Differentiation and Structural Elucidation

This compound serves as a validated reference standard for chemical derivatization workflows that differentiate acyl-, O-, and N-glucuronides based on characteristic mass shifts [1]. Laboratories developing definitive glucuronide structural elucidation methods can use this standard to establish baseline mass shift parameters: +28.031 Da for carboxyl derivatization (acyl glucuronide signature) versus +72.040 Da for hydroxyl silylation (O-glucuronide signature). This application is particularly valuable when multiple glucuronidation possibilities exist for a drug candidate containing carboxyl groups capable of forming reactive acyl glucuronides .

Stability-Indicating Bioanalytical Method Validation with pH-Controlled Sample Handling

Given the compound's documented instability in solution and susceptibility to acyl migration at physiological pH, this standard is essential for developing stability-indicating bioanalytical methods that incorporate pH-controlled mobile phases, low-temperature storage (-20°C to -80°C), and appropriate sample stabilization protocols [1]. Method validation using this authentic standard ensures that quantitative measurements accurately reflect the intact acyl glucuronide rather than hydrolysis products or positional isomers formed during sample processing—a critical requirement for accurate pharmacokinetic and mass balance studies .

Human Mass Balance and Renal Excretion Studies Requiring Discrete Metabolite Quantification

In human mass balance studies, accurate quantification of the ~4% urinary recovery attributable to benazepril glucuronide (distinct from the ~8% recovered as benazeprilat glucuronide) requires procurement of the correct acyl-glucuronide standard [1]. Using a surrogate standard or substituting benazeprilat glucuronide would introduce quantifiable error into mass balance calculations and potentially compromise regulatory submissions. The authentic standard enables precise determination of this specific renal clearance pathway .

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